molecular formula C16H21N3O2 B3007791 N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]prop-2-enamide CAS No. 2411298-18-3

N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]prop-2-enamide

Cat. No. B3007791
CAS RN: 2411298-18-3
M. Wt: 287.363
InChI Key: DICMSZBEIFNZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]prop-2-enamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are involved in intracellular signaling pathways that regulate the immune response, making CP-690,550 a potential therapeutic agent for immune-mediated diseases.

Mechanism Of Action

N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]prop-2-enamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors that regulate the immune response. By blocking JAK activity, N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]prop-2-enamide can prevent the activation of downstream signaling pathways and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]prop-2-enamide has been shown to reduce inflammation and improve disease symptoms in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, it has been shown to be effective in reducing disease activity and improving quality of life in patients with rheumatoid arthritis and psoriasis.

Advantages And Limitations For Lab Experiments

The advantages of using N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]prop-2-enamide in lab experiments include its specificity for JAK enzymes, its ability to inhibit multiple cytokine signaling pathways, and its potential for use in a wide range of immune-mediated diseases. However, the limitations include its potential for off-target effects and the need for further research to fully understand its safety and efficacy.

Future Directions

Future research on N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]prop-2-enamide could focus on its potential use in other immune-mediated diseases, such as multiple sclerosis and lupus. It could also investigate the potential for combination therapy with other immune-modulating agents. Additionally, further research is needed to fully understand the safety and efficacy of N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]prop-2-enamide in long-term use and in specific patient populations.

Synthesis Methods

The synthesis of N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]prop-2-enamide involves several steps, starting with the reaction of 4-cyclopropyl-6-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxylic acid with cyclohexylamine to form the corresponding amide. This intermediate is then reacted with propargyl bromide in the presence of a palladium catalyst to yield N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]prop-2-enamide.

Scientific Research Applications

N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]prop-2-enamide has been extensively studied for its potential therapeutic use in various immune-mediated diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated as a potential treatment for organ transplant rejection and graft-versus-host disease.

properties

IUPAC Name

N-[1-(4-cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-2-13(20)19-16(8-4-3-5-9-16)15-17-12(11-6-7-11)10-14(21)18-15/h2,10-11H,1,3-9H2,(H,19,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICMSZBEIFNZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCCCC1)C2=NC(=CC(=O)N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.